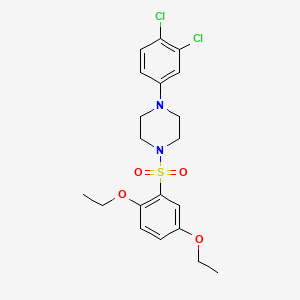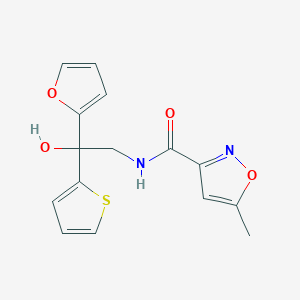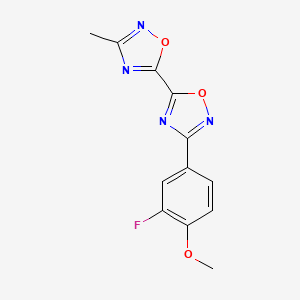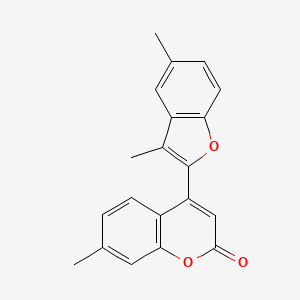![molecular formula C13H20BrClN2O B2733129 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride CAS No. 1423025-84-6](/img/structure/B2733129.png)
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride” is a chemical compound with the CAS Number: 1423025-84-6 . It has a molecular weight of 335.67 and a molecular formula of C13H20BrClN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.67 . Other physical and chemical properties such as boiling point and storage temperature are not specified in the available resources .Scientific Research Applications
Antimicrobial Applications
Research on substituted phenyl azetidines, which share structural similarities with the chemical , indicates potential antimicrobial applications. Doraswamy and Ramana (2013) synthesized compounds through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to derivatives screened for antimicrobial activity. The characterization of these compounds through elemental analysis, IR, 1H NMR, and Mass spectral analysis suggests their relevance in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with similar functional groups offer insights into the methodologies that could be applied to 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride. For instance, the study on the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide discusses the preparation and characterization of related compounds, highlighting the potential of such chemicals in various synthetic applications (Zhou Yawen, 2004).
Biological and Pharmacological Research
Compounds with similar structures have been explored for their biological and pharmacological effects. For instance, the preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were investigated, demonstrating the potential use of such compounds in agricultural chemistry and pharmacology (Kitagawa & Asada, 2005).
Crystallography and Molecular Docking
The study of bupropion hydrobromide propanol hemisolvate, although not directly related, involves detailed crystallographic analysis, which is essential in the understanding of compound structures and their potential interactions with biological targets. Such studies can provide a framework for analyzing 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride in various biological contexts (Min Liu et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMDQOKJGEBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2733053.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2733055.png)
![N-1,3-benzodioxol-5-yl-2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2733056.png)


![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2733064.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2733065.png)
![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)